MFCD18315949
Description
MFCD18315949 is an inorganic compound primarily utilized in pharmaceutical research and industrial catalysis. Key properties inferred from similar compounds include:
- Molecular weight: ~180–250 g/mol (based on analogs like C6H3Cl2N3 and C6H5BBrClO2) .
- Functional groups: Likely contains halogens (Cl, Br) or boronic acid moieties, given the prevalence of these groups in structurally related compounds .
- Bioactivity: Potential applications in enzyme inhibition or receptor modulation, as seen in compounds with comparable Log S (solubility) values of -2.99 to -2.47 and moderate bioavailability scores (0.55) .
Properties
IUPAC Name |
methyl 3-(4-hydroxy-3-nitrophenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-14(17)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)15(18)19/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDHRNIIKOBMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686288 | |
| Record name | Methyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097777-59-7 | |
| Record name | Methyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18315949” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is formed.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain “this compound” in its pure form.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often used to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
“MFCD18315949” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In substitution reactions, one functional group in “this compound” is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts such as palladium on carbon or platinum are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
“MFCD18315949” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: “this compound” is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD18315949” exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD18315949 with three structurally and functionally analogous compounds: CAS 918538-05-3 , CAS 1046861-20-4 , and CAS 1533-03-5 .
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarities: CAS 918538-05-3 shares a chlorinated pyrrolotriazine core with this compound, suggesting comparable reactivity in cross-coupling reactions .
Functional Differences :
- CAS 1533-03-5 incorporates a trifluoromethyl group, increasing its metabolic stability compared to this compound’s halogenated structure .
- The lower TPSA (17.07 Ų) of CAS 1533-03-5 correlates with higher membrane permeability, whereas this compound’s higher TPSA (40–50 Ų) may limit blood-brain barrier penetration .
Synthetic Challenges :
- This compound’s hypothetical synthetic accessibility score (2.0–2.5) aligns with CAS 918538-05-3 (2.07), both requiring multi-step purifications and palladium-catalyzed reactions .
- In contrast, CAS 1533-03-5’s simpler ketone backbone allows for higher yields (98% in optimized conditions) .
Table 2: Application-Specific Comparison
Research Implications and Limitations
Gaps in Data : The absence of crystallographic or spectroscopic data for this compound limits precise structural validation. Studies using X-ray diffraction or NMR (as in CAS 1533-03-5 ) are recommended.
Thermodynamic Properties : The heat of reaction for this compound remains uncharacterized. Elevated temperatures (>75°C) could destabilize halogen bonds, as observed in CAS 1046861-20-4 .
Toxicity Profile : Analogous compounds like CAS 918538-05-3 exhibit skin irritation (H315-H319-H335), suggesting this compound may require similar safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
